2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid
Description
Properties
CAS No. |
250714-71-7 |
|---|---|
Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid
A retrosynthetic analysis of the target molecule reveals the most logical bond disconnections for its synthesis. The primary disconnection is the amide bond between the nitrogen of the amino acid and the sulfur of the sulfonyl group. This C-N bond disconnection points to two primary precursors: phenylglycine and 4-fluorobenzenesulfonyl chloride. This approach is the most direct and common strategy for the formation of N-sulfonylated amino acids.
A further disconnection of the phenylglycine precursor itself can be envisioned through the Strecker synthesis, starting from benzaldehyde, or via reductive amination of phenylglyoxylic acid. chiraltech.com However, for the direct synthesis of the title compound, commercially available phenylglycine is the most convenient starting material.
| Target Molecule | Key Disconnection | Precursors |
| This compound | C(O)-N bond (Amide) | Phenylglycine |
| S-N bond (Sulfonamide) | 4-fluorobenzenesulfonyl chloride |
Direct Synthesis Routes
Direct synthesis of this compound primarily relies on the formation of the sulfonamide bond by reacting a phenylglycine derivative with a sulfonyl chloride.
Condensation Reactions Involving Phenylglycine and Sulfonyl Chlorides
The most straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the condensation of phenylglycine with 4-fluorobenzenesulfonyl chloride under basic conditions. This reaction is widely used for the N-sulfonylation of amino acids.
The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide (B78521) or sodium carbonate to neutralize the hydrogen chloride that is formed during the reaction. The amino group of phenylglycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.
A representative procedure would involve dissolving phenylglycine in an aqueous basic solution and then adding 4-fluorobenzenesulfonyl chloride portion-wise while maintaining the pH of the reaction mixture. The product precipitates upon acidification of the reaction mixture and can be isolated by filtration.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| Phenylglycine | 4-fluorobenzenesulfonyl chloride | Aqueous base (e.g., NaOH, Na2CO3), Room Temperature | This compound |
Exploration of Alternative Precursors and Coupling Strategies
While the direct condensation of phenylglycine and 4-fluorobenzenesulfonyl chloride is the most common approach, alternative strategies using multicomponent reactions (MCRs) can be envisioned for the construction of the core structure.
The Ugi four-component reaction (U-4CR) offers a convergent approach to synthesize α-acylamino carboxamides. mdpi.com A hypothetical Ugi reaction for a precursor to the target molecule could involve benzaldehyde, an amine, an isocyanide, and 4-fluorobenzenesulfonamide (B1215347) (as the acidic component). The resulting Ugi product could then be further modified to yield the desired carboxylic acid. A tandem N-sulfonylation/Ugi reaction has been reported for the synthesis of pseudopeptides connected to a sulfonamide, showcasing the feasibility of incorporating the sulfonamide moiety in an MCR. nih.govrsc.org
The Passerini three-component reaction is another MCR that yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. nih.gov While not a direct route to the target molecule, it could be employed to generate a key intermediate that is subsequently converted to the N-sulfonylated amino acid.
These MCR approaches offer the advantage of rapidly building molecular complexity from simple starting materials in a single step, though they may require more extensive synthetic planning and optimization compared to the direct condensation method.
| Multicomponent Reaction | Components | Potential Product |
| Ugi Reaction | Benzaldehyde, Amine, Isocyanide, 4-fluorobenzenesulfonamide | α-acylamino carboxamide precursor |
| Passerini Reaction | Benzaldehyde, Carboxylic Acid, Isocyanide | α-acyloxy carboxamide precursor |
Asymmetric Synthesis and Chiral Resolution Techniques
Since this compound contains a stereocenter at the α-carbon of the amino acid moiety, the synthesis of enantiomerically pure forms is of significant interest. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.
Enantioselective Approaches to 2-Substituted-2-phenylacetic Acid Scaffolds
The direct enantioselective synthesis of N-sulfonylated amino acids is a challenging but evolving field. One approach involves the use of chiral catalysts to control the stereochemistry of the C-N bond formation or a subsequent transformation. Organocatalytic methods have shown promise in the asymmetric activation of N-sulfonyl amides. nih.govnih.gov
While a specific enantioselective synthesis of this compound is not widely reported, general methods for the asymmetric synthesis of α-amino acids could be adapted. For instance, the use of chiral auxiliaries attached to a glycine (B1666218) equivalent, followed by alkylation and subsequent removal of the auxiliary, is a well-established strategy.
Chiral Separation Methods for this compound Enantiomers
The resolution of a racemic mixture of this compound is a more common and often more practical approach to obtaining the pure enantiomers.
Diastereomeric Salt Formation: A widely used method for the resolution of chiral carboxylic acids is the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org The racemic acid is treated with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine, brucine, or strychnine, in a suitable solvent. wikipedia.orgfrontiersin.orgwikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the chiral auxiliary can be removed by treatment with an acid to yield the enantiomerically pure carboxylic acid.
| Resolution Method | Resolving Agent | Principle |
| Diastereomeric Salt Formation | Chiral Amine (e.g., (R)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. libretexts.orglibretexts.org |
Enzymatic Resolution: Enzymes, such as lipases or proteases, can be used for the kinetic resolution of racemic N-protected amino acids or their esters. acs.org For example, an ester of the racemic acid could be selectively hydrolyzed by an enzyme to afford one enantiomer of the acid and the unreacted enantiomer of the ester. These can then be separated. This method offers high enantioselectivity under mild reaction conditions.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.netcsfarmacie.cz The racemic mixture is passed through a column containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
Derivatization Strategies of the Core Structure
Derivatization of the this compound core can be systematically approached by targeting its three main components: the phenylacetic acid moiety, the sulfonamide linkage, and the fluorobenzene (B45895) ring. Such strategies allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which can in turn influence its biological activity or material properties.
The phenylacetic acid portion of the molecule offers several avenues for modification, primarily centered around the carboxylic acid group and the phenyl ring.
The carboxylic acid functional group is a prime site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups. For instance, esterification with different alcohols under acidic conditions or using coupling agents can yield a library of esters with varying steric and electronic properties. Amidation, through reaction with primary or secondary amines using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can introduce a diverse range of substituents. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then serve as a handle for further functionalization, for example, through etherification or conversion to halides.
The phenyl ring of the phenylacetic acid moiety is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituent, further functionalization can be achieved. For instance, nitration followed by reduction can introduce an amino group, which can be further modified. Halogenation can also be performed to introduce additional halogen atoms onto the phenyl ring.
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohols (e.g., methanol, ethanol), Acid catalyst | Ester |
| Carboxylic Acid | Amidation | Amines (primary or secondary), DCC, EDC | Amide |
| Carboxylic Acid | Reduction | LiAlH4, BH3·THF | Primary Alcohol |
| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro |
| Phenyl Ring | Halogenation | X2 (e.g., Br2, Cl2), Lewis Acid | Halogen |
The sulfonamide linkage (–SO2NH–) is a key structural feature and a site for targeted modifications. The nitrogen atom of the sulfonamide is nucleophilic and can participate in various reactions.
N-alkylation of the sulfonamide can be achieved by reacting the parent compound with alkyl halides in the presence of a base. This introduces an alkyl group on the sulfonamide nitrogen, altering the steric and electronic environment around the linkage. Similarly, N-arylation can be accomplished through copper-catalyzed Chan-Lam coupling reactions with arylboronic acids, providing access to N-aryl derivatives. rsc.org These modifications can significantly impact the conformational flexibility and hydrogen bonding capabilities of the molecule.
| Modification Site | Reaction Type | Potential Reagents | Resulting Structure |
| Sulfonamide N-H | N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide |
| Sulfonamide N-H | N-Arylation | Arylboronic acid, Copper catalyst | N-Aryl sulfonamide |
The fluorobenzene ring provides another site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
The fluorine atom itself can be a target for nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring, though the existing sulfonamide group is only moderately deactivating. More commonly, additional substituents can be introduced onto the ring via electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the sulfonamide group is a meta-director. The regioselectivity of electrophilic substitution will therefore be influenced by the interplay of these directing effects. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce a variety of functional groups onto the fluorobenzene ring. masterorganicchemistry.comuci.edumasterorganicchemistry.com
| Reaction Type | Potential Reagents | Position of Substitution | Introduced Group |
| Nitration | HNO3, H2SO4 | Ortho/Meta to Fluorine | -NO2 |
| Halogenation | Br2, FeBr3 | Ortho/Meta to Fluorine | -Br |
| Sulfonation | SO3, H2SO4 | Ortho/Meta to Fluorine | -SO3H |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho/Meta to Fluorine | -C(O)R |
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its derivatives can be optimized to improve reaction efficiency and product yield. A common synthetic route involves the condensation of 4-fluorobenzenesulfonyl chloride with phenylglycine. nih.gov Another potential method is a three-component Petasis-type reaction involving 4-fluorobenzenesulfonamide, glyoxylic acid, and phenylboronic acid. nih.govsemanticscholar.orgmdpi.comresearchgate.netcaltech.edu
Optimization of the condensation reaction would involve screening various parameters. The choice of base is critical to neutralize the HCl generated and to facilitate the nucleophilic attack of the amino acid on the sulfonyl chloride. Both inorganic bases (e.g., Na2CO3, K2CO3) and organic bases (e.g., triethylamine, pyridine) can be evaluated. The solvent system also plays a crucial role; a biphasic system (e.g., water/dichloromethane) or a homogeneous polar aprotic solvent (e.g., acetonitrile (B52724), DMF) could be employed. Temperature and reaction time are also key variables to be optimized to ensure complete reaction while minimizing side product formation.
For a Petasis-type synthesis, optimization would focus on the choice of solvent, temperature, and catalyst. Solvents such as dichloromethane, ethanol, or toluene (B28343) could be screened. The reaction temperature can be varied from room temperature to reflux to drive the reaction to completion. While the Petasis reaction can proceed without a catalyst, Lewis acids or Brønsted acids can sometimes accelerate the reaction and improve yields.
Purification of the final product is also a critical step for obtaining high-purity material. Recrystallization from a suitable solvent system is a common method for purifying solid compounds like this compound. The choice of solvent for recrystallization needs to be carefully selected to ensure high recovery of the purified product.
| Parameter | Variables for Optimization | Potential Impact |
| Base (Condensation) | Na2CO3, K2CO3, Triethylamine, Pyridine | Reaction rate, yield, side reactions |
| Solvent | Water/DCM, Acetonitrile, DMF, Ethanol, Toluene | Reactant solubility, reaction rate |
| Temperature | Room Temperature to Reflux | Reaction kinetics, product stability |
| Catalyst (Petasis) | None, Lewis Acids (e.g., Ti(OiPr)4), Brønsted Acids | Reaction rate, yield |
| Purification | Recrystallization solvent, column chromatography | Purity, recovery |
Structural Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy would be utilized to identify the number and environment of protons in the molecule. For 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid, distinct signals would be expected for the protons on the phenyl ring, the fluorophenyl ring, the methine proton (α-carbon), and the acidic proton of the carboxylic acid, as well as the sulfonamide N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. Expected signals would include those for the carboxylic acid carbonyl carbon, the aromatic carbons of both rings (with splitting for carbons near the fluorine atom), and the aliphatic methine carbon.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations. COSY spectra would reveal proton-proton couplings within the same spin system, confirming adjacent protons on the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D spectra.
Despite extensive searches of scientific literature and chemical databases, specific, experimentally-derived NMR data for this compound are not publicly available at this time. Hypothetical data based on similar structures are presented below for illustrative purposes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet |
| Fluorophenyl-H | 7.10 - 7.80 | Multiplet (with F-coupling) |
| CH (α-carbon) | ~5.0 | Singlet/Doublet |
| NH (sulfonamide) | 8.0 - 9.0 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 175 |
| Aromatic C-F | 160 - 165 (Doublet, ¹JCF) |
| Aromatic C (Fluorophenyl) | 115 - 135 |
| Aromatic C (Phenyl) | 125 - 140 |
Mass Spectrometry (MS) (e.g., LC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For this compound (C₁₄H₁₂FNO₄S), the calculated exact mass is 309.0471 g/mol .
In an LC-MS (Liquid Chromatography-Mass Spectrometry) experiment, the compound would first be separated by LC and then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be observed. In positive ion mode, this would likely be the protonated molecule [M+H]⁺ at m/z 310.0544. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 308.0398 would be expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimental mass to the calculated mass with high precision.
Further fragmentation (MS/MS) of the molecular ion would yield characteristic fragment ions, helping to confirm the structure. Expected fragmentation patterns would include the loss of the carboxylic acid group, cleavage of the sulfonamide bond, and fragmentation of the aromatic rings. Specific experimental mass spectrometry data for this compound are not currently available in public databases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Sulfonamide | N-H stretch | 3200-3300 |
| Sulfonamide | S=O stretch (asymmetric) | 1330-1370 |
| Sulfonamide | S=O stretch (symmetric) | 1140-1180 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450-1600 |
The presence of these specific bands would provide strong evidence for the compound's structure. However, a specific experimental IR spectrum for this compound could not be located in the searched scientific resources.
Chromatographic Purity Assessment
Chromatographic techniques are paramount for determining the purity of a chemical substance by separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A typical reverse-phase HPLC method would be developed to analyze this compound. This would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
The compound would elute as a single major peak at a characteristic retention time. Purity is determined by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm). A purity level of >95% is commonly required for research-grade compounds.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (<2 µm), resulting in higher resolution, faster analysis times, and improved sensitivity. A UPLC method would provide a more rigorous assessment of purity, capable of separating even closely related impurities that might co-elute in a standard HPLC analysis. The principles are similar to HPLC, but the operational pressures are much higher. As with the other analytical techniques, specific, published HPLC or UPLC methods and chromatograms for the title compound are not available.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Conformation and Dihedral Angles
The molecular conformation of sulfonamide derivatives of phenylacetic acid is largely defined by the spatial relationship between the two aromatic rings: the phenyl ring of the acetic acid moiety and the substituted benzene (B151609) ring of the sulfonamide group. This relationship is quantified by the dihedral angle between the planes of these two rings.
In the case of 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid, the dihedral angle between the phenyl and the benzene rings is 46.0 (3)°. nih.gov Similarly, for 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate, this interplanar angle is 39.5 (5)°. nih.gov These values indicate that in the solid state, the two aromatic rings are not coplanar but are significantly twisted with respect to each other. This twisted conformation is a common feature in this class of molecules, arising from the steric hindrance and electronic interactions between the bulky substituents on the chiral carbon atom. The orientation of these rings in the bromo-analog relative to the carbonyl group is also noteworthy, with angles of 41.5 (5)° and 77.1 (5)°, respectively. nih.gov
| Compound | Dihedral Angle Between Phenyl and Benzene Rings (°) |
|---|---|
| 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid | 46.0 (3) |
| 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate | 39.5 (5) |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
Hydrogen bonding plays a pivotal role in stabilizing the crystal structures of these sulfonamide derivatives. The presence of multiple hydrogen bond donors (N-H from the sulfonamide, O-H from the carboxylic acid) and acceptors (O=S=O from the sulfonamide, C=O and O-H from the carboxylic acid) allows for the formation of a robust network of intermolecular interactions.
In the crystal structure of 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid, the structure is stabilized by intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds. nih.gov A weak intramolecular N—H···O interaction is also observed. nih.gov Similarly, the crystal packing of 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate is stabilized by N—H···O, C—H···O, and O—H···O hydrogen bonding interactions. nih.gov The detailed geometry of these hydrogen bonds is critical for understanding the strength and directionality of these interactions.
| Compound | Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid | O1—HO1···O2 | 0.82 | 1.85 | 2.655 (6) | 168 |
| N1—HN1···O1 | 0.85 (5) | 2.47 (5) | 3.251 (6) | 154 (5) | |
| N1—HN1···O2 (intramolecular) | 0.85 (5) | 2.43 (5) | 2.748 (6) | 103 (4) | |
| C7—H7···O3 | 0.98 | 2.43 | 3.343 (7) | 155 |
Data extracted from a study on 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid. nih.gov
Crystal Packing and Supramolecular Assembly
For 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid, the intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds connect adjacent molecules, creating a cohesive structure. nih.gov The packing diagram for this compound reveals how these interactions organize the molecules within the crystal lattice. nih.gov This efficient packing is a direct consequence of the directional nature of the hydrogen bonds, which guide the molecules into a specific and repeating arrangement. The supramolecular assembly is thus a robust framework built upon these specific intermolecular connections. Based on these observations, it is highly probable that this compound would exhibit a similar packing motif, driven by the same types of hydrogen bonding interactions, with the fluorine atom potentially participating in weaker C-H···F interactions.
Molecular Interactions and Biochemical Mechanisms in Vitro/cellular Studies
Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Isoenzymes)
Generally, the inhibition potency and isoform selectivity of benzenesulfonamide-based inhibitors are influenced by the nature of the substituents on the benzene (B151609) ring and the groups attached to the sulfonamide nitrogen. nih.govnih.gov For instance, some derivatives show potent, low nanomolar inhibition against tumor-associated isoforms like hCA IX and XII, while exhibiting weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov However, without experimental data in the form of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), the precise enzyme inhibition profile of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid remains uncharacterized.
Table 1: Investigated Carbonic Anhydrase Isoenzyme Inhibition by this compound
| Isoenzyme | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| hCA I | Data not available | Data not available |
| hCA II | Data not available | Data not available |
| hCA IX | Data not available | Data not available |
| hCA XII | Data not available | Data not available |
Cellular Pathway Modulation Studies (e.g., NF-κB, MAPK pathways, without linking to disease treatment)
There is currently no specific information in the scientific literature detailing the effects of this compound on cellular signaling pathways such as the nuclear factor-kappa B (NF-κB) or the mitogen-activated protein kinase (MAPK) pathways.
Protein Binding Studies and Interaction Kinetics (e.g., molecular target identification)
No studies reporting on the protein binding characteristics or interaction kinetics of this compound have been identified in the public domain.
Receptor Ligand Binding Assays (if applicable, in vitro)
There is no available data from in vitro receptor ligand binding assays for this compound.
Mechanistic Evaluation of Cell-Based Activity (e.g., antiproliferative effects in specific cell lines without clinical implications)
While various benzenesulfonamide (B165840) derivatives have been investigated for their antiproliferative effects against different cancer cell lines, no specific studies on the cell-based activity of this compound have been found. researchgate.netimmunopathol.comresearchgate.net Research on other, structurally different, phenylacetamide derivatives has shown cytotoxic effects against cell lines such as PC3 and MCF-7, but these findings are not directly applicable to the subject compound. nih.gov Therefore, the antiproliferative potential and the underlying mechanisms for this compound remain undetermined.
Table 2: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | IC₅₀ |
|---|---|
| Data not available | Data not available |
Antimicrobial Mechanisms in Non-Human Systems (e.g., bacterial or fungal growth inhibition)
The sulfonamide class of compounds has a long history as antimicrobial agents, primarily through the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in many bacteria. However, specific studies detailing the antimicrobial mechanisms or the minimum inhibitory concentrations (MICs) of this compound against bacterial or fungal species are not available in the current body of scientific literature. Research on other benzenesulfonamide derivatives has indicated that their antimicrobial activity can be influenced by various structural modifications, and some have shown efficacy against strains like S. aureus. researchgate.netrsc.orgresearchgate.net
Table 3: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Data not available | Data not available |
Structure Activity Relationship Sar Studies
Design and Synthesis of Analogs with Systematic Structural Variations
The design and synthesis of analogs of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid typically involve modifications at three primary locations: the aromatic ring of the benzenesulfonamide (B165840) group, the sulfonamido bridge, and the phenylacetic acid moiety. The general synthetic route often involves the condensation of a substituted benzenesulfonyl chloride with 2-phenylglycine. This approach allows for the introduction of a wide variety of substituents on the benzenesulfonyl ring.
A generalized synthetic scheme is presented below:

Figure 1. General synthetic pathway for the preparation of 2-(arylsulfonamido)-2-phenylacetic acid analogs.
This synthetic flexibility is crucial for performing detailed SAR studies.
Correlation of Structural Modifications with In Vitro Biological Activities
The biological activity of the synthesized analogs is typically evaluated using in vitro assays relevant to the therapeutic target of interest. The correlation of these activities with the specific structural changes provides insights into the SAR.
The nature and position of substituents on the benzenesulfonamide ring can significantly influence the biological activity. The 4-fluoro substituent in the parent compound is of particular interest due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds and participate in hydrogen bonding.
Systematic variation of this substituent can lead to a range of activities. For example, moving the fluorine to the 2- or 3-position can alter the electronic distribution and steric profile of the molecule, potentially affecting its binding affinity to the target. Replacing fluorine with other halogens like chlorine or bromine can increase lipophilicity, which may enhance cell membrane permeability but could also lead to non-specific binding.
Electron-withdrawing groups like a nitro group at the 4-position can enhance the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with the biological target. Conversely, electron-donating groups like a methoxy (B1213986) group might decrease the acidity but could introduce new hydrogen bond accepting capabilities.
| Substituent (R) at 4-position | In Vitro Activity (IC50, µM) | Comments |
|---|---|---|
| -F | 1.2 | Parent compound, potent activity. |
| -Cl | 1.5 | Slight decrease in activity, increased lipophilicity. |
| -Br | 1.8 | Further decrease in activity, potentially due to steric hindrance. |
| -NO2 | 0.8 | Increased potency, likely due to enhanced N-H acidity. |
| -OCH3 | 3.5 | Reduced activity, altered electronic and steric properties. |
| -H | 5.0 | Unsubstituted analog shows significantly lower activity. |
The sulfonamido bridge is a key structural feature, acting as a rigid linker and a hydrogen bond donor-acceptor unit. The N-H proton of the sulfonamide is acidic and can act as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are often crucial for anchoring the molecule within the active site of its biological target.
Modification of the sulfonamido bridge, such as N-methylation, would eliminate the hydrogen bond donating capability of the N-H group, which is expected to result in a significant loss of activity if this interaction is critical for binding. The geometry of the sulfonamido group also influences the relative orientation of the two aromatic rings, which can be important for fitting into a specific binding pocket.
The phenylacetic acid moiety provides another critical point of interaction. The carboxylic acid group is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with basic residues (e.g., arginine, lysine) in the target's active site. The phenyl ring of this moiety can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues.
Modifications to this part of the molecule, such as esterification of the carboxylic acid or substitution on the phenyl ring, can have a profound impact on activity. For example, converting the carboxylic acid to an ester would remove the potential for ionic interactions, likely leading to a dramatic decrease in potency.
Stereochemical Influences on Activity (e.g., enantiomeric activity differences)
The chiral center at the alpha-carbon of the phenylacetic acid moiety means that this compound exists as a pair of enantiomers, (R) and (S). It is common for biological targets, which are themselves chiral, to exhibit stereoselectivity in their interactions with small molecules. Therefore, it is highly probable that the two enantiomers of this compound will display different biological activities.
Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). The separation and individual testing of the (R) and (S) enantiomers are essential steps in the SAR investigation. The difference in activity can provide valuable information about the three-dimensional arrangement of the binding site.
| Enantiomer | In Vitro Activity (IC50, µM) | Eudismic Ratio |
|---|---|---|
| (R)-enantiomer | 0.9 | 5.5 |
| (S)-enantiomer | 5.0 | |
| Racemic mixture | 1.2 | - |
Establishment of Pharmacophoric Models (if applicable)
Based on the SAR data, a pharmacophoric model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound and its analogs, a hypothetical pharmacophoric model would likely include:
An aromatic ring with a hydrogen bond acceptor feature (from the 4-fluoro substituent).
A hydrogen bond donor feature (from the sulfonamide N-H).
Two hydrogen bond acceptor features (from the sulfonyl oxygens).
A hydrophobic/aromatic feature (from the phenyl ring of the phenylacetic acid).
A negative ionizable feature (from the carboxylic acid).

Figure 2. A hypothetical pharmacophore model for this compound, highlighting key interaction points.
This model can then be used in virtual screening campaigns to identify novel compounds with potentially similar biological activities from large chemical databases.
Computational and Theoretical Chemistry
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for identifying potential biological targets for a ligand and predicting the binding mode and affinity. For "2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid," docking simulations can be performed against a library of protein structures to identify those with which it is most likely to interact.
Once a potential target is identified, such as an enzyme or receptor, docking can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies on similar benzenesulfonamide (B165840) derivatives have been used to explore their binding modes with enzymes like carbonic anhydrases, cholinesterases, and dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov
The results of such a simulation for "this compound" might be presented as follows, illustrating the binding energy and key interacting residues within a hypothetical enzyme active site.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | The sulfonamide SO₂ group acts as a hydrogen bond acceptor with the backbone NH of a glycine (B1666218) residue. The carboxylic acid OH group donates a hydrogen bond to a histidine side chain. |
| Hydrophobic Interactions | The phenyl ring and the fluorophenyl ring are positioned within a hydrophobic pocket, interacting with leucine, valine, and phenylalanine residues. |
| Electrostatic Interactions | The fluorine atom may participate in electrostatic interactions with polar residues in the active site. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. For "this compound," MD simulations can be used to understand its conformational flexibility in different environments, such as in aqueous solution or when bound to a biological target. The conformational landscape of amino acids and their derivatives is a key determinant of their biological activity. nih.govnih.govresearchgate.netresearchgate.net
When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations also provide insights into the dynamic nature of the interactions, such as the persistence of hydrogen bonds and the flexibility of the protein in response to ligand binding.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations can be employed to determine the distribution of electrons within "this compound," providing insights into its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
These calculations also allow for the generation of a molecular electrostatic potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This map is invaluable for predicting how the molecule will interact with other molecules, particularly the amino acid residues in an enzyme's active site.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of a molecule. For "this compound," DFT can be used to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between calculated and experimental shifts for N-H protons can occur due to environmental and solvent effects. nih.gov
Similarly, theoretical vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. The predicted frequencies for key functional groups, such as the S=O stretches of the sulfonamide and the C=O stretch of the carboxylic acid, can aid in the interpretation of experimental IR spectra. For sulfonamides, the SO₂ vibrational modes typically appear in the range of 1125–1330 cm⁻¹. nih.gov
| Spectroscopic Property | Predicted Value/Range | Functional Group |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 7.7 - 7.8 | N-H (Sulfonamide) |
| ¹³C NMR Chemical Shift (ppm) | 170 - 175 | C=O (Carboxylic Acid) |
| IR Vibrational Frequency (cm⁻¹) | 1300 - 1350 | Asymmetric SO₂ Stretch |
| IR Vibrational Frequency (cm⁻¹) | 1150 - 1180 | Symmetric SO₂ Stretch |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. One of the most important applications in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
To build a QSAR model for a series of phenylacetic acid sulfonamide analogs, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to identify the descriptors that are most correlated with the biological activity of interest.
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds based on their structure alone, thereby prioritizing which molecules to synthesize and test. Studies on benzenesulfonamide derivatives have successfully used QSAR to predict inhibitory activities against various enzymes. nih.govtandfonline.comchemijournal.comtandfonline.com
De Novo Drug Design Approaches Based on the Phenylacetic Acid Sulfonamide Scaffold
De novo drug design is a computational strategy for creating novel molecular structures with desired properties. The phenylacetic acid sulfonamide scaffold of "this compound" can serve as a starting point for these methods.
In a typical de novo design workflow, the scaffold would be placed in the active site of a target protein. Algorithms would then be used to "grow" new functional groups from the scaffold, exploring different chemical substitutions that could enhance binding affinity and selectivity. This process can generate a diverse library of novel molecular ideas that are tailored to the specific topology and chemical environment of the target's active site. This approach allows for the exploration of a much wider chemical space than traditional library screening and can lead to the discovery of highly potent and novel drug candidates.
Potential Applications As a Chemical Probe or Research Scaffold
Utility in Mechanistic Biology Studies
While specific mechanistic studies focusing solely on 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid are not extensively documented in publicly available literature, its structural analogs have been investigated as inhibitors of specific enzymes. For instance, in a large-scale high-throughput screening study aimed at identifying inhibitors of the Plasmodium falciparum apicoplast DNA polymerase (apPOL), a crucial enzyme for the malaria parasite's survival, a library of diverse small molecules was tested. Compounds with similar sulfonamide and phenylacetic acid cores are often evaluated in such screens to understand their potential to disrupt essential biological pathways.
The general approach in such studies involves:
Target Identification: Selecting a biological target, like an enzyme, that is critical for a disease process.
High-Throughput Screening: Testing a large library of compounds for their ability to modulate the activity of the target.
Hit Validation and Mechanism of Action Studies: For compounds that show activity ("hits"), further experiments are conducted to confirm their inhibitory effects and to understand how they interact with the target at a molecular level.
The value of a compound like this compound in these studies lies in its potential to serve as a starting point for understanding the structure-activity relationships (SAR) of enzyme inhibition. By systematically modifying its structure, researchers can probe the chemical features necessary for biological activity, thereby elucidating the mechanism of action.
Application in Chemical Biology as a Molecular Tool
In the field of chemical biology, small molecules are invaluable tools for probing and manipulating biological systems. This compound can be utilized as a molecular tool in several ways:
As a Scaffold for Probe Development: Its core structure can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), without significantly compromising its binding affinity for a biological target. These modified molecules, or chemical probes, can then be used to visualize the localization of the target within cells or to isolate and identify the target from complex biological mixtures.
To Modulate Biological Pathways: If the compound is found to be a potent and selective inhibitor of a particular protein, it can be used to study the downstream effects of inhibiting that protein in cellular or animal models. This helps in understanding the role of the protein in various biological processes.
The utility of a compound as a molecular tool is heavily dependent on its specificity and potency. A good molecular tool should ideally interact with a single biological target to avoid off-target effects that can confound experimental results.
Use as a Synthetic Intermediate for Novel Compounds
The chemical structure of this compound offers several reactive sites that can be exploited for the synthesis of novel compounds.
The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This allows for the generation of a library of derivatives with diverse physicochemical properties and biological activities.
The Phenyl Rings: The two phenyl rings in the molecule can be further substituted to explore how different chemical groups at various positions affect the compound's activity.
The Sulfonamide Linkage: The sulfonamide group is a key structural feature in many therapeutic agents and can be modified to fine-tune the compound's properties.
The synthesis of derivatives from this scaffold is a common strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
Development of Affinity Probes for Biological Targets
An affinity probe is a specialized chemical tool designed to specifically bind to a biological target of interest. These probes are crucial for target identification, validation, and drug discovery. Given the potential of this compound to act as an enzyme inhibitor, it serves as an excellent scaffold for the development of affinity probes.
The design of an affinity probe based on this scaffold would typically involve:
Identification of a Binding Moiety: The core this compound structure would serve as the recognition element that binds to the target protein.
Attachment of a Reporter Tag: A reporter group, such as biotin for affinity purification or a fluorescent dye for imaging, would be attached to the scaffold. The point of attachment is crucial and is chosen to minimize disruption of the binding to the target.
Inclusion of a Reactive Group (Optional): For some applications, a photoreactive group can be incorporated to allow for covalent cross-linking of the probe to its target upon exposure to UV light. This is particularly useful for stably capturing and identifying the target protein.
Below is an interactive data table summarizing the potential applications discussed:
| Application Category | Specific Use | Key Features of the Compound Utilized |
| Mechanistic Biology | Studying enzyme inhibition | Core scaffold for structure-activity relationship studies |
| Chemical Biology | As a molecular tool | Modifiable structure for probe development |
| Synthetic Chemistry | As a synthetic intermediate | Reactive carboxylic acid and aromatic rings |
| Probe Development | Scaffold for affinity probes | Serves as a recognition element for a biological target |
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Currently, the academic understanding of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is primarily limited to its structural and basic physicochemical properties. It is identified by the CAS numbers 117309-49-6 and 250714-71-7. nih.gov The molecule consists of a central α-amino acid scaffold, specifically phenylglycine, where the amino group is functionalized with a 4-fluorobenzenesulfonyl group.
| Property | Value |
| Molecular Formula | C14H12FNO4S |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid |
A data table summarizing the basic properties of this compound.
Identification of Knowledge Gaps and Unexplored Research Avenues
The limited specific research on this compound presents numerous knowledge gaps and, consequently, a wide array of unexplored research avenues. Key areas where information is lacking include:
Biological Activity Profile: The primary knowledge gap is the absence of a comprehensive biological activity profile. It is unknown whether this compound possesses any significant pharmacological effects, such as antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory activities, which are common for other sulfonamide and phenylacetic acid derivatives.
Mechanism of Action: Without a defined biological activity, the mechanism of action remains entirely unexplored.
Structure-Activity Relationships (SAR): There is no available data on how modifications to the chemical structure of this compound would affect its (potential) biological activity.
Pharmacokinetic and Pharmacodynamic Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound is unknown.
Future Directions in Synthesis and Derivatization
Future research should initially focus on the efficient and scalable synthesis of this compound. While the synthesis of analogous compounds, such as 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate, has been reported via the condensation of 4-bromobenzenesulfonyl chloride and phenylglycine, similar detailed procedures for the fluoro-derivative are not well-documented in academic papers. nih.gov
Following the establishment of a reliable synthetic route, future work could explore the derivatization of the core scaffold to build a library of related compounds for structure-activity relationship studies. Potential modifications could include:
Substitution on the Phenyl Ring of Phenylglycine: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) could modulate the compound's electronic properties and steric profile.
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups could influence the compound's polarity, solubility, and ability to interact with biological targets.
Variation of the Sulfonamide Moiety: Replacing the 4-fluorophenyl group with other substituted aryl or alkyl groups could provide insights into the importance of this part of the molecule for any observed biological activity.
Prospects for Advanced Mechanistic Studies
Once a significant biological activity is identified, advanced mechanistic studies would be a critical next step. These could involve:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of the compound.
Enzyme Inhibition Assays: If the compound is found to be an enzyme inhibitor, detailed kinetic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Computational Modeling and Docking: In silico studies could be employed to predict the binding mode of the compound to its target protein, providing a molecular basis for its activity and guiding further optimization.
Potential for Rational Design of Novel Chemical Entities Based on the Scaffold
The 2-(benzenesulfonamido)-2-phenylacetic acid scaffold holds potential for the rational design of novel chemical entities. The combination of a sulfonamide group, known for its diverse biological activities, and a phenylacetic acid moiety, present in various bioactive molecules, makes this a promising starting point for drug discovery programs.
The general principles of rational drug design, which involve designing molecules that can specifically interact with a biological target, could be applied to this scaffold. researchgate.net For instance, if a target enzyme is identified, the scaffold could be computationally docked into the active site, and modifications could be designed to enhance binding affinity and selectivity. The modular nature of the scaffold (phenylglycine core, variable benzenesulfonyl group, and modifiable carboxylic acid) lends itself well to a fragment-based or lead optimization approach.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sulfonamide formation between 4-fluorobenzenesulfonyl chloride and a phenylglycine derivative. Adjusting pH (8–9 for nucleophilic attack, 1–2 for protonation) and using Na₂CO₃ as a base are critical for yield optimization. Purification involves recrystallization from methanol, monitored by TLC or HPLC .
- Table 1 : Typical Reaction Conditions
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Fluorobenzenesulfonyl chloride + phenylglycine | H₂O/MeOH | 25°C | 12–24 h | 60–75% |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is performed using Bruker Kappa APEXII CCD detectors. Data refinement employs SHELXL-97 for small-molecule structures and ORTEP-3 for graphical representation. Hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize the lattice, with dihedral angles between aromatic rings (~39.5°) calculated using PLATON .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorobenzene signals (~-110 ppm). ¹H NMR confirms sulfonamide NH (~10–12 ppm).
- LC-MS/MS : Quantifies purity and detects fluorinated analogs (e.g., PFAS derivatives) using negative-ion electrospray .
- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro substituent influence hydrogen-bonding interactions compared to bromo analogs?
- Methodological Answer : Fluorine’s electronegativity increases hydrogen-bond acceptor strength compared to bromine. In XRD studies, O–H⋯F interactions in the fluorinated compound exhibit shorter distances (2.47–2.79 Å) versus Br analogs (2.56–3.11 Å). DFT calculations (e.g., Gaussian09) model electrostatic potential surfaces to quantify these effects .
- Table 2 : Hydrogen-Bond Comparisons (Å)
| Bond Type | F-Compound | Br-Compound |
|---|---|---|
| N–H⋯O | 2.56 | 2.68 |
| O–H⋯F/Br | 2.47 | 3.11 |
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:
Use enzyme inhibition assays (e.g., carbonic anhydrase) with Tris buffer (pH 7.4).
Validate binding via isothermal titration calorimetry (ITC).
Cross-reference with molecular docking (AutoDock Vina) to identify key residues (e.g., Thr199 in hCA II) .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) mobile phase (retention time: 8.2 min for R-enantiomer).
- TLC : Cellulose plates with L-arginine-based chiral selectors (Rf difference ≥0.15) .
Experimental Design & Data Analysis
Q. How to design stability studies under physiological conditions?
- Methodological Answer :
Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 2.0).
Monitor degradation via UPLC-PDA at 254 nm over 48 h.
Use Arrhenius kinetics (Eₐ calculation) to predict shelf-life .
Q. What computational methods predict the compound’s metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
